molecular formula C6H7N2O2+ B1226677 1-Methyl-3-nitropyridinium

1-Methyl-3-nitropyridinium

Cat. No.: B1226677
M. Wt: 139.13 g/mol
InChI Key: YZPXYIOAOCJBRV-UHFFFAOYSA-N
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Description

Context and Academic Significance of Pyridinium (B92312) Salts in Organic Chemistry

Pyridinium salts are a class of organic compounds derived from pyridine (B92270). They are characterized by a positively charged nitrogen atom within the aromatic pyridine ring. This positive charge significantly influences the chemical and physical properties of the molecule, making pyridinium salts valuable in a wide range of applications. rsc.orgresearchgate.net

In organic synthesis, pyridinium salts are employed as versatile reagents and intermediates. researchgate.net Their applications include their use as catalysts, surfactants, and precursors for the generation of radicals. researchgate.netjst.go.jp The pyridinium scaffold is also a common structural motif in numerous natural products and pharmaceutically active compounds, highlighting its biological relevance. rsc.org The ability to introduce various functional groups onto the pyridine ring and the nitrogen atom allows for the fine-tuning of their properties, further expanding their utility in academic and industrial research. jst.go.jp

Historical Development of Nitropyridinium Salt Chemistry

The introduction of a nitro group (-NO2) onto the pyridinium ring marked a significant advancement in the field. The strong electron-withdrawing nature of the nitro group further enhances the electrophilicity of the pyridinium ring, opening up new avenues for chemical transformations. scispace.com

Historically, the synthesis of nitropyridines and their corresponding pyridinium salts posed a challenge due to the deactivating effect of the pyridine nitrogen on electrophilic aromatic substitution. sci-hub.se However, the development of new nitrating agents and synthetic strategies has enabled the efficient synthesis of a wide array of nitropyridine derivatives. thieme-connect.com For instance, the nitration of pyridine derivatives can be achieved using reagents like dinitrogen pentoxide or nitronium tetrafluoroborate (B81430) to form N-nitropyridinium salts, which can then be converted to the desired β-nitro compounds. thieme-connect.com

The synthesis of 1-methyl-3-nitropyridinium iodide can be achieved by reacting 3-nitropyridine (B142982) with methyl iodide in methanol. researchgate.net This straightforward methylation of the pyridine nitrogen provides access to the target pyridinium salt. Another approach involves the three-step synthesis of 1-methyl-3,5-dinitro-2-pyridone from pyridine, which includes the formation of an N-methylpyridinium salt as an intermediate. nih.gov

Fundamental Structural Elements Governing this compound Reactivity

The reactivity of this compound is primarily dictated by its distinct structural features. The key elements influencing its chemical behavior are the permanent positive charge on the quaternized nitrogen atom and the strongly electron-withdrawing nitro group at the 3-position of the pyridine ring.

The positively charged nitrogen atom renders the entire pyridinium ring electron-deficient, making it susceptible to nucleophilic attack. The presence of the nitro group at the 3-position further amplifies this effect, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). This electronic arrangement makes this compound an effective oxidant in various chemical and biological processes. researchgate.netnih.gov For example, it has been shown to effectively oxidize NADH in both non-enzymatic and enzyme-mediated reactions. researchgate.netnih.gov

The structural characteristics of related nitropyridine derivatives have been studied using various analytical techniques. For instance, the crystal structure of 2-chloro-5-methyl-3-nitropyridine (B188117) has been determined, revealing the influence of the substituents on the molecular geometry. iucr.org Similarly, studies on 2-N-phenylamino-methyl-nitro-pyridine isomers have shown how the position of substituents affects their structural and optical properties. mdpi.com These studies provide valuable insights into the structure-reactivity relationships within this class of compounds.

Interactive Data Table: Physicochemical Properties of Selected Nitropyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methyl-3-nitropyridine (B124571)18699-87-1C6H6N2O2138.13-104 (15 mmHg)
4-Methyl-3-nitropyridine (B1297851)5832-44-0C6H6N2O2138.1224-28238
2-Amino-4-methyl-3-nitropyridine6635-86-5C6H7N3O2153.14136-140-
2-Hydroxy-5-methyl-3-nitropyridine7464-14-4C6H6N2O3---
This compound Iodide-C6H7IN2O2---
1-Methyl-3,5-dinitro-2-pyridone-C6H5N3O5---
2-Chloro-5-methyl-3-nitropyridine-C6H5ClN2O2172.57--
3-Nitropyridine-C5H4N2O2---
3-Methyl-4-nitropyridine-1-oxide-C6H6N2O3---
2-N-Phenylamino-4-methyl-3-nitropyridine-C12H11N3O2-122-
2-N-Phenylamino-6-methyl-3-nitropyridine-C12H11N3O2-132-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N2O2+

Molecular Weight

139.13 g/mol

IUPAC Name

1-methyl-3-nitropyridin-1-ium

InChI

InChI=1S/C6H7N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3/q+1

InChI Key

YZPXYIOAOCJBRV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)[N+](=O)[O-]

Synonyms

1-methyl-3-nitropyridine
1-methyl-3-nitropyridinium
1-methyl-3-nitropyridinium chloride

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 3 Nitropyridinium Systems

Nucleophilic Substitution Reactions on the Pyridinium (B92312) Ring.nih.govchemeurope.com

The electron-deficient pyridinium ring in 1-methyl-3-nitropyridinium is activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing nitro group. Consequently, the system readily undergoes nucleophilic substitution reactions, including the Vicarious Nucleophilic Substitution (VNS) of hydrogen, substitution of the activated nitro group, and reactions with potent nucleophiles like organometallic reagents. nih.govchemeurope.com

Vicarious Nucleophilic Substitution (VNS) is a key reaction for the functionalization of electrophilic aromatic compounds like this compound. nih.gov This methodology allows for the formal substitution of a hydrogen atom on the aromatic ring with a carbon or nitrogen nucleophile. organic-chemistry.orgacs.org The reaction proceeds through the addition of a nucleophile carrying a leaving group to an electrophilic aromatic ring, forming a σ-adduct. organic-chemistry.org Subsequent base-induced β-elimination of the leaving group from the adduct leads to the formation of the substituted product. nih.govorganic-chemistry.org

The alkylation of nitropyridines, a class of compounds to which this compound belongs, can be effectively achieved through VNS using sulfonyl-stabilized carbanions. nih.govresearchgate.net This process involves the reaction of the electrophilic nitropyridine with a carbanion generated from an alkyl sulfone. nih.gov The reaction mechanism consists of the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of sulfinic acid to yield the alkylated product. nih.govresearchgate.netnih.gov

Mechanistic studies have revealed that the steric hindrance of the incoming nucleophile plays a crucial role. For instance, while primary alkyl groups can be introduced successfully, the reaction with a hindered secondary carbanion like that from isopropyl phenyl sulfone may not lead to the alkylated product. nih.govacs.org Instead, a stable N-protonated Meisenheimer-type adduct can be isolated. acs.org This is attributed to the steric clash between the isopropyl group and the adjacent nitro group, which hinders the necessary planarization for the elimination step. researchgate.netacs.org

The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the desired alkylated product over the intermediate adduct. thieme-connect.com For example, using low temperatures and short reaction times has allowed for the isolation and characterization of the intermediate N-protonated adduct of 3-nitropyridine (B142982) with ethyl phenyl sulfone. thieme-connect.com

Table 1: Alkylation of 3-Nitropyridines with Alkyl Phenyl Sulfones

Alkyl GroupReagentProductYield (%)Reference
MethylMethyl phenyl sulfone2-Methyl-3-nitropyridine (B124571)79 researchgate.net
EthylEthyl phenyl sulfone2-Ethyl-3-nitropyridine- acs.org
IsobutylIsobutyl phenyl sulfone2-Isobutyl-3-nitropyridine- thieme-connect.com
IsopropylIsopropyl phenyl sulfoneNo alkylated product0 nih.govacs.org
Yields are for the alkylated product and '-' indicates that the specific yield was not reported in the provided text.

The VNS reaction can also be employed for the amination of nitropyridines using various nitrogen nucleophiles. acs.orgntnu.no Reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully used to introduce an amino group onto the 3-nitropyridine ring system, typically at the position para to the nitro group. ntnu.no Another effective reagent for this transformation is 1,1,1-trimethylhydrazinium (B8733633) iodide. organic-chemistry.org The reaction of nitroarenes with sulfenamides under basic conditions also provides a pathway to o- and p-nitroanilines through a VNS mechanism. acs.org

The choice of base and solvent can significantly influence the reaction's outcome and yield. For the amination of 3-nitropyridine with 4-amino-1,2,4-triazole, using potassium tert-butoxide in DMSO was found to be more effective than potassium hydroxide (B78521) or changing the solvent to methanol, acetonitrile (B52724), or DMF. ntnu.no

Table 2: Amination of 3-Nitropyridine with 4-Amino-1,2,4-triazole

BaseSolventYield (%)Reference
Potassium tert-butoxideDMSO74 ntnu.no
Potassium hydroxideDMSO56 ntnu.no
Potassium tert-butoxideMethanol0 ntnu.no
Potassium tert-butoxideAcetonitrile26 ntnu.no
Potassium tert-butoxideDMF44 ntnu.no

The nitro group in nitropyridine derivatives can act as a leaving group and be displaced by various nucleophiles, particularly when it is activated by an adjacent electron-withdrawing group. chemeurope.commdpi.com For instance, in methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position is readily substituted by nucleophiles. chemeurope.com It has been demonstrated that the nitro group can be successfully replaced by nitrogen, oxygen, and sulfur nucleophiles in moderate yields. colab.ws

A notable example is the displacement of the nitro group by a fluoride (B91410) anion. The reaction of methyl 3-nitropyridine-4-carboxylate with cesium fluoride in refluxing DMSO leads to the formation of methyl 3-fluoropyridine-4-carboxylate in a 38% yield after 1.5 hours. mdpi.com This successful substitution highlights the good leaving group ability of the nitro group in this system. mdpi.com

Grignard reagents (RMgX) are powerful nucleophiles that can react with pyridinium systems. mnstate.edunih.gov While the direct reaction of Grignard reagents with this compound is not explicitly detailed in the provided search results, the general reactivity of Grignard reagents with related compounds suggests a potential for addition reactions. leah4sci.com

Recent studies have shown that pyridylsulfonium salts can undergo ligand-coupling reactions with Grignard reagents to form bipyridines, a reaction that proceeds through a sulfurane intermediate. nih.gov This methodology has a wide functional group tolerance and has been applied to the synthesis of various bis-heterocycles. nih.gov The reaction of Grignard reagents with nitriles, another class of compounds with a polarized multiple bond, results in the formation of ketones after hydrolysis. leah4sci.commasterorganicchemistry.com This proceeds via the addition of the Grignard reagent to the carbon of the nitrile. masterorganicchemistry.com Given the electrophilic nature of the pyridinium ring in this compound, it is plausible that Grignard reagents would add to one of the carbon atoms of the ring, leading to dihydropyridine (B1217469) derivatives after neutralization. The presence of the nitro group would likely influence the regioselectivity of such an addition.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Oxidative Reactivity of this compound.nih.govresearchgate.nettandfonline.com

This compound has been identified as an effective oxidant, particularly in biological systems. nih.govresearchgate.nettandfonline.com It is capable of oxidizing nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+ in both non-enzymatic and enzyme-mediated processes. nih.govresearchgate.nettandfonline.com

The mechanism of this oxidation is believed to involve the formation of a 1-methyl-3-nitropyridinyl radical. nih.govresearchgate.net This radical species plays a key role, especially in enzyme-mediated oxidation processes. nih.govresearchgate.net The ability of this compound to act as an oxidant and shift the NADH/NAD+ equilibrium can have significant biological implications, potentially leading to cellular dysfunction. tandfonline.com

Studies have shown that this compound can activate the oxidation of NADH mediated by enzymes like xanthine (B1682287) oxidase. tandfonline.com The rate of this enzymatic reaction is dependent on the concentration of this compound. tandfonline.com

Role as an Oxidant in Non-enzymatic Processes

This compound (MNP⁺) has been identified as an effective oxidant of the reduced form of nicotinamide adenine dinucleotide (NADH) in non-enzymatic systems. nih.govtandfonline.comresearchgate.net This reactivity is significant as the NADH/NAD⁺ couple is central to cellular metabolism, and agents capable of shifting this equilibrium can profoundly impact metabolic pathways. tandfonline.com

The oxidation of NADH by MNP⁺ proceeds via a hydride anion (H⁻) transfer mechanism. tandfonline.com In this non-enzymatic process, MNP⁺ directly accepts a hydride from NADH, resulting in the formation of the corresponding reduced neutral species, 1-methyl-3-nitro-1,4-dihydropyridine (B14698351) (MNPH), and the oxidized nicotinamide adenine dinucleotide (NAD⁺). tandfonline.comresearchgate.net This reaction effectively shifts the NADH ⇌ NAD⁺ equilibrium. tandfonline.com The process can be readily monitored by observing the decay of the characteristic NADH absorption peak at 340 nm. researchgate.net Unlike many other pyridinium salts, MNP⁺ is a particularly potent agent for this transformation due to the electron-withdrawing nitro group enhancing its oxidizing capability. tandfonline.com

ReactantOxidizing AgentKey ProductsMechanismSignificance
NADHThis compound (MNP⁺)NAD⁺, 1-Methyl-3-nitro-1,4-dihydropyridine (MNPH)Direct Hydride TransferShifts the NADH/NAD⁺ equilibrium in non-enzymatic systems. tandfonline.com

Generation and Reactivity of Pyridinyl Radical Intermediates

The one-electron reduction of the this compound cation leads to the formation of the corresponding 1-methyl-3-nitropyridinyl radical (MNP•). nih.govresearchgate.net This radical intermediate has been characterized using techniques such as pulse radiolysis. researchgate.net In these experiments, hydrated electrons (e⁻aq), generated from the radiolysis of water, are scavenged by MNP⁺ to produce the neutral radical species. researchgate.net

The reaction is as follows: MNP⁺ + e⁻aq → MNP•

Cycloaddition and Ring-Closing Reactions

While direct cycloaddition or ring-closing reactions involving this compound itself are not extensively documented in the reviewed literature, the broader class of N-alkyl pyridinium salts is known to participate in such transformations. These reactions leverage the electrophilic nature of the pyridinium ring.

For instance, pyridinium salts can be precursors to pyridinium ylides, which are 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles like alkynes to form indolizine (B1195054) derivatives. nih.govmdpi.com The reactivity in these systems is enhanced by electron-withdrawing groups on the pyridinium ring. mdpi.com Other methodologies include copper-catalyzed oxidative [3+2] cycloadditions of N-alkyl pyridinium salts to construct imidazo[1,2-a]pyridines. acs.org

A highly relevant example involves the dearomative cascade cyclization of a closely related compound, N-benzyl-3-nitropyridinium salt. rsc.orgsemanticscholar.org In this reaction, the pyridinium salt reacts with an enaminone in the presence of a base. The process is initiated by a nucleophilic attack on the pyridinium ring, leading to a complex cascade that results in the formation of a bridged polycyclic product with high diastereoselectivity. rsc.orgsemanticscholar.org This demonstrates that N-alkyl-3-nitropyridinium systems possess the inherent reactivity to engage in complex ring-forming processes, even if simple [X+Y] cycloadditions are not the predominant pathway.

Electrophilic Reactivity Profiles

The electrophilic character of the this compound cation is its most defining chemical feature. The combination of the permanent positive charge on the ring nitrogen and the powerful electron-withdrawing nitro group at the C-3 position makes the pyridine (B92270) ring highly electron-deficient and thus an excellent electrophile for reactions with nucleophiles. rsc.orgthieme-connect.com

Theoretical and experimental studies show that nucleophilic attack on N-alkyl pyridinium salts preferentially occurs at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). rsc.orgsemanticscholar.org In the case of this compound, the C-2, C-4, and C-6 positions are all activated towards nucleophilic addition. The reaction with NADH, which involves the transfer of a hydride nucleophile to the ring, is a primary example of this reactivity. tandfonline.com

Applications of 1 Methyl 3 Nitropyridinium in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

The structure of 1-methyl-3-nitropyridinium makes it an excellent synthetic intermediate. The quaternization of the pyridine (B92270) nitrogen enhances the ring's electrophilicity, making it more reactive than its neutral counterpart, 3-nitropyridine (B142982). ntnu.nomdpi.com This heightened reactivity allows it to serve as a precursor for other highly reactive species or to directly engage in reactions that would be sluggish with less activated pyridines.

For instance, pyridinium (B92312) salts are pivotal in the synthesis of more complex intermediates like 1-methyl-3,5-dinitro-2-pyridone. This transformation involves the initial N-methylation of a pyridine derivative to form the pyridinium salt, followed by oxidation and nitration. ntnu.no The resulting dinitropyridone is a powerful substrate for nucleophilic-type ring transformations, acting as a safe and stable synthetic equivalent for unstable compounds such as nitromalonaldehyde. ntnu.no This multi-step strategy, which begins with a pyridinium intermediate, opens pathways to a wide array of nitro-substituted aromatic compounds.

Strategic Precursors for Functionalized Heterocyclic Scaffolds

One of the most significant applications of this compound and related salts is their use as foundational scaffolds for constructing more complex heterocyclic systems. Their inherent reactivity allows for ring-opening and ring-transformation reactions that lead to a diverse range of valuable chemical structures.

While direct, broad-scoping methods using this compound for polysubstituted pyridine synthesis are specialized, closely related intermediates derived from it are instrumental. A prime example is the use of 1-methyl-3,5-dinitro-2-pyridone in three-component ring transformation (TCRT) reactions. uni-rostock.de In this methodology, the pyridone intermediate reacts with a ketone and a nitrogen source, such as ammonia (B1221849), to "scrap and build" a new pyridine ring. ntnu.no This process allows for the regiocontrolled synthesis of highly functionalized nitropyridines that are often challenging to prepare through conventional methods. ntnu.nolookchem.com

Table 1: Three-Component Ring Transformation using a Pyridinium-derived Intermediate

Reactant 1 Reactant 2 Nitrogen Source Product Type Ref
1-Methyl-3,5-dinitro-2-pyridone Ketone Ammonia Polysubstituted Nitropyridine ntnu.no

The activated nature of 3-nitropyridinium salts makes them excellent precursors for the synthesis of fused heterocyclic systems through rearrangement and cycloaddition reactions.

Research has demonstrated that 3-nitropyridinium salts are effective reagents for the synthesis of indoles, a prominent bicyclic system in medicinal chemistry. The reaction with ketimines, for example, provides a direct route to various indole (B1671886) derivatives, with the process often showing improved yields and simplified product isolation compared to using separate ketone and amine reactants. lookchem.comiaea.org The reaction proceeds via nucleophilic attack on the pyridinium ring, followed by ring-opening and subsequent recyclization to form the fused pyrrole-benzene structure of the indole. researchgate.netacs.org

Furthermore, 3-nitropyridinium salts can participate in complex cascade reactions to form bridged polycyclic structures. In a notable example, the reaction of a 3-nitropyridinium salt with an enaminone, in the presence of a base, results in the formation of a bibridged azaheterocycle. This transformation involves the participation of two equivalents of the pyridinium salt and leads to the creation of five new chemical bonds and eight stereocenters in a single process. nih.govnih.gov

1,3-dipolar cycloaddition reactions also provide a pathway to fused systems. Nitropyridines can react with azomethine ylides to generate fused pyrrolidine (B122466) and pyrroline (B1223166) derivatives. researchgate.net The electron-deficient nature of the 3-nitropyridinium salt makes it a potent 2π-partner in such cycloadditions. Additionally, theoretical studies have shown that 3-nitropyridine can act as a dienophile in polar Diels-Alder reactions to yield substituted isoquinolines, another important fused bicyclic scaffold. clockss.org The quaternization to the this compound salt further enhances the electrophilicity and reactivity in these cycloaddition processes.

Reagents in C-N and C-C Bond Formation Methodologies

The unique reactivity of the this compound scaffold is leveraged in modern synthetic methodologies for the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

A notable transformation involving both C-N bond cleavage and C-C bond formation is the enamine rearrangement of nitropyridinium salts. nih.gov In this reaction, a nucleophile induces the opening of the pyridine ring, which is followed by a recyclization event that forms a new C-C bond, ultimately transforming the pyridine ring into a benzene (B151609) ring. For instance, 1,2-dimethyl-3-nitropyridinium iodide rearranges to form N-methyl-2-nitroaniline in significant yield. nih.gov This rearrangement provides a synthetic route from pyridinium precursors to substituted anilines, which are themselves versatile building blocks.

In the realm of C-N bond formation, the nitro group of the pyridinium salt plays a crucial role. Modern palladium-catalyzed methods have been developed for the denitrative amination of nitroarenes, where the nitro group is effectively replaced by a new C-N bond. This type of coupling has been shown to be effective for a range of nitroarenes, including those with heteroaromatic rings like pyridine, to form N-arylated products. Another powerful method is the phosphine-mediated deoxygenative C-N coupling of nitroarenes with boronic acids, which has been successfully applied to 3-nitropyridine to yield the corresponding diarylamine. These reactions highlight the utility of the nitro-pyridine framework as a substrate in advanced, metal-catalyzed cross-coupling reactions. clockss.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-Nitropyridine
1-Methyl-3,5-dinitro-2-pyridone
Nitromalonaldehyde
1,2-Dimethyl-3-nitropyridinium iodide
N-Methyl-2-nitroaniline
Indole
Isoquinoline
Enaminone
Azomethine ylide
Boronic acid

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While specific, dedicated ¹H and ¹³C NMR studies for 1-Methyl-3-nitropyridinium are not extensively detailed in the surveyed literature, its structural features can be inferred from data on closely related nitropyridine derivatives. clockss.orgmdpi.comclockss.orgntnu.nonih.govresearchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the pyridinium (B92312) ring would also exhibit downfield chemical shifts. The carbon atom directly attached to the nitro group (C3) would be particularly affected. Based on data from related substituted nitropyridines, the ring carbons typically resonate in the range of 110-160 ppm. mdpi.comnih.govbhu.ac.in For instance, in (E)-5-Bromo-2-(4-chlorophenyl)vinyl-3-nitropyridine N-oxide, the pyridine (B92270) ring carbons appear between δ 113.1 and 147.8 ppm. nih.gov The N-methyl carbon signal would be expected in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for Related Nitropyridine Derivatives This table provides data for analogous compounds to infer the spectral properties of this compound.

Compound Nucleus Chemical Shift (δ, ppm) Reference
(E)-4-(2-(3,5-Dinitropyridin-2-yl)vinyl)-N,N-dimethylaniline ¹H Pyridine H: 9.41 (d), 8.93 (d) nih.gov
(E)-4-(2-(3,5-Dinitropyridin-2-yl)vinyl)-N,N-dimethylaniline ¹³C Pyridine C: 154.8, 147.3, 146.4, 114.4 nih.gov
2-N-phenylamino-4-methyl-3-nitropyridine ¹H Pyridine H: 9.14, 8.20; Methyl H: not specified mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Conformation Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. edinst.com For this compound, these spectra are dominated by vibrations associated with the nitro (NO₂) group and the pyridinium ring.

The most characteristic vibrations of the nitro group are its asymmetric and symmetric stretching modes. orientjchem.org

Asymmetric NO₂ Stretch (ν_as(NO₂)): This high-intensity band is typically observed in the 1500–1610 cm⁻¹ region in FT-IR spectra of various nitropyridine derivatives. mdpi.comorientjchem.orgdoi.org

Symmetric NO₂ Stretch (ν_s(NO₂)): This band usually appears in the 1300–1390 cm⁻¹ range. orientjchem.org

Other important vibrational modes include:

Pyridinium Ring Vibrations: C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically occur in the 1400–1650 cm⁻¹ region.

N-CH₃ Vibrations: Stretching and bending modes of the N-methyl group will also be present.

Nitro Group Deformations: Wagging, rocking, and twisting modes of the NO₂ group appear at lower frequencies.

Data from related compounds like 4-methyl-3-nitropyridine (B1297851) and 3-hydroxy-6-methyl-2-nitropyridine (B146962) confirm these general assignments. doi.orgnih.gov For example, the FT-IR spectrum of 4-methyl-3-nitropyridine shows prominent peaks that can be assigned to these functional groups. nih.gov Similarly, Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. edinst.comnih.gov

Table 2: Typical Vibrational Frequencies for Nitropyridine Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique Reference
Asymmetric NO₂ Stretch 1500 - 1610 FT-IR orientjchem.org
Symmetric NO₂ Stretch 1300 - 1390 FT-IR, Raman orientjchem.org
Pyridinium Ring C=C, C=N Stretch 1400 - 1650 FT-IR, Raman researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The electronic spectrum of this compound chloride (MNP) in aqueous solution shows distinct absorption bands characteristic of its structure. researchgate.netresearchgate.net

The spectrum is characterized by absorption in the UV region, which is typical for aromatic and heteroaromatic compounds containing conjugated π-systems. The presence of the nitro group, a strong chromophore, in conjugation with the pyridinium ring leads to specific electronic transitions, primarily of the π→π* type. mdpi.com In a study of the reaction between NADH and this compound chloride, the initial spectrum of the compound shows a maximum absorption (λ_max) below 300 nm and a broad shoulder extending into the near-UV region. researchgate.net The electronic transitions are localized within the π-system of the pyridine ring, with charge-transfer interactions occurring between the nitro-chromophore and the aromatic system. mdpi.com

Table 3: Electronic Absorption Data for this compound Chloride

Solvent λ_max (nm) Type of Transition (Probable) Reference

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org While the specific crystal structure of a simple this compound salt has not been detailed in the referenced literature, analysis of closely related structures provides significant insight into its expected solid-state characteristics. mdpi.comiucr.orgresearchgate.netnih.gov

Based on crystallographic data for compounds like 2-amino-5-nitropyridinium sulfamate (B1201201) and various substituted nitropyridines, the following features can be anticipated for this compound salts: nih.goviucr.org

Planarity: The pyridinium ring itself is expected to be essentially planar.

Nitro Group Orientation: The nitro group may be slightly twisted out of the plane of the pyridine ring to minimize steric strain. In related structures, this torsion angle can vary. edinst.com

Intermolecular Interactions: The crystal packing would be stabilized by a network of non-covalent interactions. As a salt, strong electrostatic interactions between the this compound cation and its counter-anion will be dominant. Additionally, weak C-H···O hydrogen bonds, involving the methyl and ring protons as donors and the nitro group oxygens or the counter-anion as acceptors, are likely to be present. In suitable arrangements, π–π stacking interactions between adjacent pyridinium rings can further reinforce the crystal lattice. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a pre-charged ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. uni-saarland.de

In a positive-ion ESI-MS experiment, this compound would be expected to produce a prominent signal corresponding to the intact cation [M]⁺, which has a molecular weight of 138.12 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of its elemental composition. nih.govmdpi.com

While the parent ion would be the primary species observed under soft ionization, collision-induced dissociation (CID) in an MS/MS experiment would reveal its fragmentation pattern. Based on the fragmentation of related nitroaromatic and pyridinium compounds, several pathways can be postulated: researchgate.netlibretexts.orgnih.govaip.org

Loss of Nitro Group: Cleavage of the C-NO₂ bond could lead to the loss of a neutral NO₂ radical (46 Da) or NO radical (30 Da).

Loss of Methyl Group: Fragmentation could involve the loss of a methyl radical (15 Da).

Ring Cleavage: More energetic conditions could induce cleavage of the pyridinium ring itself, leading to smaller charged fragments.

The specific fragmentation pattern provides valuable structural confirmation and is crucial for identifying the compound in complex mixtures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics (DFT, HF, MP2)

Quantum chemical calculations are fundamental to predicting the properties of 1-Methyl-3-nitropyridinium. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are widely employed. DFT methods, with functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting the properties of organic molecules, including nitropyridine derivatives. niscpr.res.inresearchgate.net These calculations are typically performed with various basis sets, such as the Pople-style 6-311G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ), to ensure reliable and converged results. semanticscholar.orgnih.gov

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable arrangement. In related nitropyridine compounds, theoretical geometries calculated via methods like DFT have shown good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com

For the this compound cation, key parameters would include the planarity of the pyridine (B92270) ring and the orientation of the nitro group relative to the ring. In DFT calculations on similar molecules like 2-N-phenylamino-3-nitro-4-methylpyridine, the geometry optimized in the gaseous phase showed a non-planar conformation, with the nitro group twisted relative to the pyridine ring by approximately 25°. mdpi.com A similar analysis for this compound would clarify the steric and electronic interactions between the methyl group at the nitrogen atom and the nitro group at the C3 position.

Table 1: Illustrative Optimized Geometrical Parameters for a Nitropyridine Derivative (2-amino-3-methyl-5-nitropyridine) using DFT/B3LYP/cc-pVTZ This table demonstrates the type of data obtained from geometry optimization. Data is for a related compound and not this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.345C6-N1-C2118.5
C2-N71.352N1-C2-N7118.0
C3-C41.381C4-C3-C8120.4
C4-C51.385C5-N10-O11117.9
C5-N101.459C3-C4-C5119.2

Source: Adapted from computational studies on 2-amino-3-methyl-5-nitropyridine. semanticscholar.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.trmdpi.com A small gap suggests that the molecule is more reactive and can be easily excited.

For nitropyridine derivatives, the HOMO is typically characterized by π-orbitals distributed over the pyridine ring and electron-donating substituents, while the LUMO is often localized on the electron-withdrawing nitro group. nih.govmdpi.com This distribution facilitates intramolecular charge transfer upon electronic excitation. In a study on 2-N-phenylamino-methyl-nitro-pyridine isomers, the theoretical HOMO-LUMO energy gap was calculated to be around 3.1-3.2 eV. mdpi.com For 4-Methyl-3-nitropyridine-1-carbonitrile, DFT calculations also highlighted the charge transfer nature of the molecule. mahendrapublications.comresearchgate.net A similar analysis for this compound would be expected to show a LUMO centered on the nitropyridinium ring system, indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Nitropyridine Derivative This table illustrates the typical output of a HOMO-LUMO analysis. The values are representative and not specific to this compound.

ParameterEnergy (eV)
HOMO-7.25
LUMO-3.50
Energy Gap (ΔE)3.75

Source: Based on data from studies on substituted nitropyridines. nih.govmahendrapublications.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding and the effects of electron delocalization. dergipark.org.tr It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these charge transfer events, known as hyperconjugative interactions. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored according to the local electrostatic potential, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net

For the this compound cation, the MEP map is expected to show a strong positive potential (blue) distributed across the pyridinium (B92312) ring and the hydrogen atoms, due to the positive charge and the electron-withdrawing nature of the nitro group. The most negative potential (red) would be concentrated around the oxygen atoms of the nitro group. semanticscholar.org This visual representation clearly identifies the pyridinium ring as a site for nucleophilic attack and the nitro group's oxygen atoms as potential sites for interaction with electrophiles or hydrogen bond donors.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the pathways of chemical transformations and identifying the structures and energies of transition states. Studies have shown that this compound is an effective oxidant capable of oxidizing NADH in both non-enzymatic and enzyme-mediated processes. nih.gov Computational modeling of this reaction could detail the mechanism, which is thought to involve the 1-methyl-3-nitropyridinyl radical, especially in enzymatic systems. nih.gov

Furthermore, theoretical studies on the parent compound, 3-nitropyridine (B142982), in polar Diels-Alder reactions have been performed using DFT methods. researchgate.net These studies established that the reaction can proceed through either a one-step or a two-step mechanism involving a zwitterionic intermediate, depending on the nucleophilicity of the reacting diene. researchgate.netcore.ac.uk Similar computational approaches could be applied to model the reactivity of this compound in various chemical reactions, providing detailed mechanistic insights. acs.org

Prediction and Correlation of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict and help interpret experimental spectroscopic data, including vibrational (FT-IR, Raman) and NMR spectra. nih.govmdpi.com Theoretical vibrational frequencies are typically calculated using DFT methods (e.g., B3LYP) and are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. niscpr.res.inresearchgate.netsemanticscholar.org This allows for the confident assignment of complex vibrational modes. nih.gov

For various nitropyridine derivatives, researchers have successfully correlated theoretical vibrational spectra with experimental data. niscpr.res.inresearchgate.netmdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing further structural validation. mdpi.com A computational study of this compound would allow for the prediction of its complete vibrational and NMR spectra, aiding in its experimental characterization.

Vibrational Frequencies and Assignments

No specific data found in the searched literature.

NMR Chemical Shift Predictions

No specific data found in the searched literature.

Studies on Linear and Non-linear Optical (NLO) Properties

No specific data found in the searched literature.

Future Directions and Emerging Research Avenues in 1 Methyl 3 Nitropyridinium Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods

The chemical industry's increasing focus on sustainability is steering the development of greener synthetic routes to 1-methyl-3-nitropyridinium. Traditional methods, often relying on volatile organic solvents and harsh reagents, are being re-evaluated in favor of more environmentally friendly alternatives.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has the potential to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste generation. The application of microwave irradiation to the quaternization of nitropyridines is an area of active investigation, with the goal of developing rapid and efficient protocols. srce.hrepa.gov

Another avenue of exploration lies in biocatalysis . The use of enzymes, such as methyltransferases, for the N-methylation of pyridine (B92270) derivatives presents a highly selective and environmentally benign alternative to conventional chemical methods. nih.govwikipedia.orgnih.gov Research in this area is focused on identifying or engineering enzymes that can efficiently catalyze the methylation of 3-nitropyridine (B142982) to produce this compound, operating under mild, aqueous conditions.

The development of syntheses utilizing greener solvents, such as ionic liquids or supercritical fluids, and the implementation of solvent-free reaction conditions are also key areas of future research. researchgate.netnih.gov These approaches aim to reduce the environmental footprint associated with the production of this compound and its derivatives.

MethodPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, solvent-free conditionsOptimization of reaction parameters for the quaternization of 3-nitropyridine.
Biocatalytic N-methylationHigh selectivity, mild reaction conditions, aqueous mediumIdentification and engineering of suitable methyltransferases.
Green Solvents/Solvent-freeReduced environmental impact, minimized wasteExploration of ionic liquids, supercritical fluids, and solid-state reactions.

Exploration of Novel Reaction Pathways and Regioselectivity

Beyond its established reactivity, researchers are keen to uncover novel reaction pathways for this compound, expanding its synthetic utility. A significant area of interest is its participation in cycloaddition reactions . The electron-deficient nature of the this compound cation makes it a potential candidate as a 2π component in [3+2] cycloadditions with various 1,3-dipoles, such as azomethine ylides. nih.govnih.govresearchgate.netuchicago.eduresearchgate.net The exploration of these reactions could lead to the synthesis of novel, complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

The regioselectivity of nucleophilic attack on the this compound ring is another critical area of ongoing research. Understanding and controlling the factors that dictate whether a nucleophile will attack the C2, C4, or C6 position is paramount for its application in targeted synthesis. The interplay of electronic effects of the nitro group and the pyridinium (B92312) nitrogen, as well as steric factors, governs this selectivity. Future studies will likely involve a combination of experimental and computational approaches to elucidate and predict the regiochemical outcomes of various reactions.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and reaction engineering principles is set to revolutionize the synthesis and application of this compound. Flow chemistry , or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless scale-up. ulisboa.ptgoogle.comyoutube.comacs.org The development of continuous flow processes for the quaternization of 3-nitropyridine could lead to more efficient and reproducible production of this compound.

High-throughput experimentation (HTE) provides a powerful platform for the rapid screening and optimization of reaction conditions. aalto.fiyoutube.comrsc.orgunchainedlabs.com By employing automated robotic systems, a large number of variables, such as catalysts, solvents, temperatures, and reactant ratios, can be screened in parallel. This approach can significantly accelerate the discovery of optimal conditions for the synthesis of this compound and for its subsequent reactions.

TechnologyApplication in this compound ChemistryPotential Impact
Flow ChemistryContinuous synthesis of this compound.Improved safety, efficiency, and scalability of production.
High-Throughput ExperimentationRapid optimization of synthetic protocols and discovery of new reactions.Accelerated research and development cycles.

Advanced In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for the rational design of new synthetic methodologies. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of reactions involving this compound.

In-situ Fourier-transform infrared (FTIR) and online nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the formation of intermediates and products as a reaction progresses. acs.orgacs.orgfigshare.comrsc.orgchemrxiv.org These techniques are particularly valuable for studying transient species and for elucidating complex reaction pathways.

For studying rapid reaction kinetics, stopped-flow spectroscopy is a powerful technique. nih.govnih.govrsc.orgedinst.comcolorado.edu By rapidly mixing reactants and monitoring the change in absorbance or fluorescence, the rates of fast reactions, such as nucleophilic additions to the this compound cation, can be accurately determined.

Spectroscopic TechniqueInformation GainedApplication Example
In-situ FTIR/Online NMRReal-time concentration profiles of reactants, intermediates, and products.Mechanistic studies of nucleophilic additions and cycloadditions.
Stopped-Flow SpectroscopyRate constants of fast reactions.Kinetic analysis of pseudobase formation and other rapid equilibria.

Computational Design of Functional Derivatives for Targeted Reactivity

The synergy between experimental and computational chemistry is paving the way for the rational design of novel this compound derivatives with tailored properties and reactivity. Computational chemistry allows for the in-silico exploration of molecular structures and reaction mechanisms, providing valuable insights that can guide experimental work. youtube.comcecam.org

Density Functional Theory (DFT) calculations are being employed to investigate the electronic structure, reactivity, and regioselectivity of this compound and its derivatives. bohrium.comnih.govias.ac.inresearcher.liferesearchgate.net By calculating parameters such as molecular orbital energies and charge distributions, researchers can predict the most likely sites for nucleophilic or electrophilic attack and design molecules with enhanced or altered reactivity.

Furthermore, computational methods are being used to predict entire reaction pathways and to screen virtual libraries of this compound derivatives for desired properties. researchgate.netrsc.orgnih.gov This computational pre-screening can significantly reduce the experimental effort required to identify promising candidates for specific applications, accelerating the pace of discovery in this exciting field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-3-nitropyridinium, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves quaternization of pyridine derivatives with methylating agents (e.g., methyl iodide) followed by nitration. Optimization parameters include temperature control (e.g., 0–5°C during nitration to avoid side reactions), solvent selection (e.g., sulfuric acid as both solvent and catalyst), and stoichiometric ratios. For reproducibility, document stepwise protocols, including purification methods like recrystallization or column chromatography. Validate yields using NMR and mass spectrometry .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify methyl group integration (δ ~4.0 ppm for N-methyl protons) and nitration-induced shifts in aromatic protons.
  • IR Spectroscopy : Identify NO2 stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]+ at m/z 153).
    Cross-reference data with literature or databases like NIST Chemistry WebBook .

Q. What are the best practices for documenting experimental procedures involving this compound?

  • Methodological Answer : Follow IUPAC guidelines for compound naming and reporting physical properties (melting point, solubility). Include detailed reagent sources (e.g., Sigma-Aldrich catalog numbers), instrument calibration data, and statistical validation of results (e.g., triplicate runs for yield calculations). Use structured formats like the "Experimental/Materials and Methods" section outlined in Medicinal Chemistry Research guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in nitration efficiency or purification methods. Conduct a systematic review of literature protocols, replicate experiments under controlled conditions, and perform sensitivity analyses (e.g., varying nitration time or acid concentration). Use HPLC to quantify impurities and compare with prior studies. Document findings in a contradiction analysis table:

StudyNitration Time (h)Yield (%)Purity (HPLC)
A26598%
B37295%
Table 1: Example data comparison for yield optimization.

Q. What computational methods are suitable for studying the reactivity of this compound in heterocyclic transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites (e.g., Fukui indices). Hirshfeld surface analysis (via CrystalExplorer) helps visualize intermolecular interactions in crystal structures. Pair computational results with experimental data (e.g., X-ray crystallography) to validate mechanistic pathways, such as indole formation via [3+2] cycloaddition .

Q. How can FAIR principles be applied to manage and share data on this compound?

  • Methodological Answer : Use repositories like Chemotion or RADAR4Chem to archive spectral data (NMR, IR), synthetic protocols, and computational outputs. Ensure metadata includes descriptors like solvent systems, temperature ranges, and instrument models. Adopt standardized formats (e.g., JCAMP-DX for spectra) to enhance interoperability. Reference datasets using DOIs for traceability .

Data Interpretation & Reproducibility

Q. What strategies ensure reproducibility of pharmacological assays involving this compound analogs?

  • Methodological Answer : Include positive/negative controls (e.g., known enzyme inhibitors) and validate assay conditions (pH, temperature) using buffer calibration. Report biological activity metrics (IC50, EC50) with confidence intervals (e.g., ±SEM from triplicate trials). Use open-source tools like NMReDATA for spectral validation .

Q. How can researchers address discrepancies in spectral data across studies?

  • Methodological Answer : Cross-validate spectra with public databases (NIST, PubChem) and check for solvent artifacts (e.g., DMSO-d6 residual peaks in NMR). For conflicting IR data, re-run experiments under anhydrous conditions to rule out moisture interference. Publish raw spectral files in supplementary materials for peer review .

Ethical & Literature Practices

Q. How should researchers conduct literature reviews to avoid bias in studies on nitropyridinium chemistry?

  • Methodological Answer : Prioritize peer-reviewed journals (e.g., Chemistry of Heterocyclic Compounds) over preprint platforms. Use Boolean search terms in SciFinder or Reaxys (e.g., "this compound AND synthesis NOT patent"). Critically assess primary vs. secondary sources and flag retracted studies via tools like Retraction Watch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.